2-Amino-3-nitrobenzoic acid
Description
Significance as a Versatile Organic Synthesis Intermediate.benchchem.comchemimpex.com
The true power of 2-amino-3-nitrobenzoic acid lies in its capacity to serve as a precursor to a multitude of other molecules. chemimpex.com Its functional groups can be selectively modified, allowing chemists to build molecular complexity in a controlled manner. For instance, the nitro group can be readily reduced to a second amino group, opening up pathways to diaminobenzoic acid derivatives, which are themselves valuable synthetic intermediates. Conversely, the existing amino group can participate in a variety of reactions, including diazotization and subsequent substitution, to introduce a wide range of other functionalities. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives.
This inherent reactivity makes this compound a key ingredient in the production of a diverse range of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and materials science. organicintermediate.comgoogle.com
Role as a Building Block for Complex Molecules.chemimpex.comorganicintermediate.com
The ability to construct intricate molecular architectures is a central goal of modern organic synthesis. This compound serves as a fundamental building block in the creation of numerous complex heterocyclic compounds. organicintermediate.com Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the core structure of many pharmaceuticals and biologically active molecules.
For example, this compound is a key starting material for the synthesis of quinazolines and benzodiazepines, two classes of heterocyclic compounds with significant pharmacological properties. arkat-usa.orgresearchgate.net The synthesis of these complex structures often involves a series of reactions that strategically utilize the different functional groups of the this compound scaffold.
The compound is also instrumental in the synthesis of various dyes and pigments. chemimpex.comorganicintermediate.com For instance, it is a known intermediate in the preparation of 2,3-dichloroquinoxaline, a reactive component used in the formulation of certain dyes. google.com
Table 1: Key Synthetic Applications of this compound
| Application Area | Resulting Compound Class/Product |
| Pharmaceuticals | Quinazolines, Benzodiazepines, Anti-inflammatory drugs, Analgesics, Anticancer agents chemimpex.comorganicintermediate.comarkat-usa.orgresearchgate.net |
| Agrochemicals | Herbicides, Insecticides organicintermediate.com |
| Dyes and Pigments | Azo dyes, Reactive dyes (e.g., via 2,3-dichloroquinoxaline) chemimpex.comorganicintermediate.comgoogle.com |
| Materials Science | Polymer additives, Organic semiconductors organicintermediate.com |
| Coordination Chemistry | Ligand for metal complexes |
Overview of Research Trajectories in Chemical Sciences
Current research involving this compound continues to expand its applications. In medicinal chemistry, there is ongoing exploration of its derivatives as potential therapeutic agents, including anticancer and antimicrobial compounds. organicintermediate.comontosight.ai Researchers are designing and synthesizing novel molecules based on the this compound framework to target specific biological pathways.
In the field of materials science, the compound and its derivatives are being investigated for their potential use in creating new polymers and organic semiconductors. organicintermediate.com The introduction of the amino and nitro groups can enhance the thermal stability, mechanical properties, and flame retardancy of polymers. organicintermediate.com Furthermore, the π-conjugated system of the benzene (B151609) ring, coupled with the electron-donating and electron-withdrawing groups, makes its derivatives promising candidates for applications in organic electronics. organicintermediate.com
Coordination chemistry is another active area of research. The ability of this compound to act as a ligand and form complexes with various metal ions is being studied for applications in catalysis and the development of new materials with unique magnetic or optical properties. The structural diversity of these metal complexes is a subject of particular interest. nih.gov
The development of more efficient and environmentally friendly synthetic methods for producing this compound itself is also a continuing research focus, aiming to improve yields and reduce waste. google.com
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ chemimpex.com |
| Molecular Weight | 182.13 g/mol chemimpex.com |
| Appearance | Yellow crystalline solid chemimpex.com |
| Melting Point | 199 - 211 °C chemimpex.comsigmaaldrich.com |
| CAS Number | 606-18-8 chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPIVRWTAGQTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277211 | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-18-8 | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for 2 Amino 3 Nitrobenzoic Acid
Historical Synthetic Routes
Early methods for synthesizing 2-amino-3-nitrobenzoic acid were characterized by issues such as low yields, poor product quality, and high costs, often due to the starting materials being difficult to prepare. patsnap.comgoogle.com
Oxidation of 2-acetamido-3-nitrotoluene
One of the earlier documented methods involves the oxidation of 2-acetamido-3-nitrotoluene. google.com In this process, 4-acetamido-3-nitrotoluene is oxidized using an oxidizing agent like potassium permanganate (B83412) in the presence of magnesium sulfate (B86663). rsc.org The resulting 4-acetamido-3-nitrobenzoic acid is then hydrolyzed, typically with an acid, to yield 4-amino-3-nitrobenzoic acid. rsc.org However, this route has been described as economically unattractive and involves starting materials that are challenging to prepare. google.com The oxidation of the methyl group can be inefficient, and the presence of both nitro and iodo groups can interfere with the reaction. bath.ac.uk
Hofmann Degradation of 3-nitro-phthalamic acid
Another historical approach is the Hofmann degradation of 3-nitro-phthalamic acid. google.com The Hofmann rearrangement, or Hofmann degradation, is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This process typically involves reacting the amide with a halogen, such as bromine, in a strong aqueous base like sodium hydroxide (B78521). wikipedia.orglibretexts.org This in-situ formation of sodium hypobromite (B1234621) transforms the primary amide into an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org While a viable route, methods involving Hofmann rearrangement have been noted for low yields in the context of this compound synthesis. patsnap.com
Contemporary Synthetic Approaches
More recent synthetic strategies have focused on improving efficiency, yield, and economic viability.
Reaction of 3-nitrosalicylic acid or its salts with ammonium (B1175870) hydroxide
A significant advancement in the synthesis of this compound involves the reaction of 3-nitrosalicylic acid or its metallic salts with ammonium hydroxide. google.com This method provides a more economical and efficient route to the desired product in good yields. google.com The process involves heating the reactants to replace the hydroxyl group of the salicylic (B10762653) acid with an amino group. google.com
The efficiency of this reaction is highly dependent on key parameters. The reaction is typically heated to a temperature range of about 120°C to 180°C. google.com The use of an alcoholic medium, such as a lower alkanol with 1 to 4 carbon atoms, in conjunction with ammonium hydroxide is also a critical aspect of the process optimization. google.com While the molar ratio of salicylic acid to ammonium hydroxide is generally around 1:2, a slight excess of ammonium hydroxide can be beneficial to ensure the complete replacement of the hydroxyl group. google.com After the reaction, the this compound can be recovered through standard procedures like acidification of the reaction mixture followed by filtration or centrifugation. google.com
| Parameter | Recommended Range/Condition | Purpose |
| Temperature | 120°C - 180°C | To facilitate the replacement of the hydroxy group with an amino radical. google.com |
| Reaction Medium | Ammonium hydroxide (aqueous or in a lower alkanol) | Serves as the source of the amino group. google.comchemcess.com |
| Molar Ratio | ~1 mole of salicylic acid to ~2 moles of ammonium hydroxide | A slight excess of ammonium hydroxide can ensure complete reaction. google.com |
Curtius Rearrangement of 3-nitrophthalic acid
A highly efficient and high-yield contemporary method utilizes the Curtius rearrangement of 3-nitrophthalic acid. patsnap.comgoogle.com This multi-step process has been shown to produce this compound with a yield of up to 95%. patsnap.comgoogle.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then hydrolyzed to form a primary amine. wikipedia.org
Mono-esterification: 3-nitrophthalic acid is reacted with a low-carbon alcohol (like methanol (B129727) or ethanol) in the presence of concentrated sulfuric acid to form the corresponding monoester. google.com
Acylating Chlorination: The remaining carboxylic acid group of the monoester is converted to an acyl chloride using a chlorinating agent such as thionyl chloride in a suitable solvent like chloroform. patsnap.comgoogle.com
Curtius Rearrangement and Hydrolysis: The acyl chloride is reacted with sodium azide to form an acyl azide. patsnap.comresearchgate.net This intermediate undergoes Curtius rearrangement upon heating, and subsequent hydrolysis yields the final product, this compound. patsnap.comgoogle.com
This method represents a significant improvement over historical routes, offering a more than 10% increase in yield compared to previous processes and being more suitable for industrial-scale production. patsnap.comgoogle.com
| Step | Reactants | Key Conditions | Product of Step |
| Mono-esterification | 3-nitrophthalic acid, low-carbon alcohol (e.g., methanol), concentrated sulfuric acid | Reflux heating. patsnap.comgoogle.com | 2-carboxy-3-nitrobenzoic acid methyl/ethyl ester. patsnap.comgoogle.com |
| Acylating Chlorination | Monoester, thionyl chloride, chloroform | Reflux reaction. patsnap.com | Acyl chloride of the monoester. patsnap.com |
| Curtius Rearrangement | Acyl chloride, sodium azide | Room temperature reaction followed by hydrolysis. patsnap.com | This compound. patsnap.comgoogle.com |
Mono-esterification and acylating chlorination sequences
The initial step in this synthetic sequence is the selective mono-esterification of 3-nitrophthalic acid. This is typically achieved by reacting the starting material with a low-carbon alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. patsnap.com The reaction is heated to reflux, and its completion is monitored using liquid chromatography. patsnap.com This process selectively converts one of the two carboxylic acid groups into an ester, yielding an intermediate like 2-carboxy-3-nitrobenzoic acid methyl ester or ethyl 2-carboxy-3-nitrobenzoate. patsnap.com
Following mono-esterification, the remaining free carboxylic acid group is activated through acylating chlorination. This is commonly performed by treating the monoester product with a chlorinating agent, such as thionyl chloride, often in a solvent like chloroform. patsnap.com The mixture is refluxed to produce the corresponding acid chloride solution, which is a highly reactive intermediate ready for the subsequent rearrangement step. patsnap.com
Table 1: Exemplary Conditions for Mono-esterification and Acylating Chlorination
| Step | Reactants | Reagents & Solvents | Conditions | Product | Reported Purity & Yield |
|---|---|---|---|---|---|
| Mono-esterification (Methyl) | 100g 3-Nitrophthalic Acid | 600ml Anhydrous Methanol, 50ml Conc. Sulfuric Acid | Heated to reflux, then crystallization at 0°C | 2-carboxy-3-nitrobenzoic acid methyl ester | 90.4g product, 98.8% purity patsnap.com |
| Acylating Chlorination (from Methyl Ester) | Product from above | 300ml Chloroform, 50g Thionyl Chloride | Reflux reaction | Solution of acid chloride | Used directly in next step patsnap.com |
| Mono-esterification (Ethyl) | 90g 3-Nitrophthalic Acid | 500ml Absolute Ethanol, 50ml Conc. Sulfuric Acid | Heated to reflux, then cooling to crystallize | Ethyl 2-carboxy-3-nitrobenzoate | 81.5g product, 99.2% purity patsnap.com |
| Acylating Chlorination (from Ethyl Ester) | Product from above | 200ml Chloroform, 45g Thionyl Chloride | Reflux reaction | Solution of acid chloride | Used directly in next step patsnap.com |
Hydrolysis steps and strategies for enhanced yield
The acid chloride intermediate is transformed into the target amine via a Curtius rearrangement and subsequent hydrolysis. google.com The acid chloride solution is reacted with sodium azide at room temperature, which converts the acyl chloride into an acyl azide. patsnap.com This reaction's progress is also monitored by liquid chromatography. patsnap.com
Ammonolysis of 2-chloro-3-nitrobenzoic acid
An alternative synthetic route to this compound is through the ammonolysis of 2-chloro-3-nitrobenzoic acid. patsnap.com This method involves a nucleophilic aromatic substitution reaction where the chlorine atom on the benzene (B151609) ring is displaced by an amino group from an ammonia (B1221849) source. google.com
This type of reaction is typically carried out using aqueous ammonia in the presence of a copper-containing catalyst at elevated temperatures and pressures. google.com For analogous reactions, such as the synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid, the process involves temperatures between 150°C and 220°C in the presence of copper bronze or copper(I)/copper(II) salts. google.com Similarly, the ammonolysis of 2-halo-6-nitrobenzoic acid utilizes a cuprous catalyst and ammonia gas pressure of 0.7-0.8 MPa at 90°C. patsnap.com While feasible, synthesis methods involving ammonolysis have been described as comparatively low-yield in some contexts. patsnap.com
Advances in Synthesis Efficiency and Sustainability
Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and ensuring scalability. These principles are applicable to the production of this compound.
Microwave-assisted organic synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. ajrconline.orgresearchgate.net This technique utilizes the efficient heat transfer from dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture. researchgate.net
The application of MAOS could potentially enhance several steps in the synthesis of this compound. For instance, esterification and hydrolysis reactions, which often require prolonged heating under conventional reflux, could be completed in minutes. ajrconline.orgajrconline.org The use of microwave irradiation is considered an important approach toward green chemistry due to its efficiency and potential to reduce solvent use. ajrconline.orgresearchgate.net
Green chemistry principles and waste reduction strategies
Applying green chemistry principles to the synthesis of this compound is crucial for sustainable production. acs.org Key principles include maximizing atom economy, using safer solvents, and reducing the generation of hazardous waste. acs.orgresearchgate.net
The synthesis route from 3-nitrophthalic acid, while high-yielding, involves reagents like thionyl chloride, which produces acidic and corrosive byproducts. patsnap.com A green chemistry approach would seek to replace such reagents or implement effective neutralization and recycling strategies. alibaba.com Waste reduction can also be achieved by minimizing solvent use, for example, by exploring solvent-free reaction conditions or using more environmentally benign solvents like water where possible. researchgate.netalibaba.com Optimizing reactions to prevent the formation of byproducts is a fundamental aspect of waste prevention. researchgate.net
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Relevance to this compound Synthesis |
|---|---|
| Prevention | Optimizing reaction conditions to achieve high yields (e.g., the 95% yield from 3-nitrophthalic acid) minimizes waste generation from the start. patsnap.comresearchgate.net |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Curtius rearrangement, for example, has good atom economy in forming the amine. |
| Less Hazardous Chemical Syntheses | Reducing the use of toxic or hazardous reagents, such as thionyl chloride or large volumes of chloroform, is a key goal. patsnap.comresearchgate.net |
| Design for Energy Efficiency | Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from hours to minutes. ajrconline.orgresearchgate.net |
Industrial scale-up considerations
Transitioning a synthetic process from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure safety, cost-effectiveness, and consistency. For the synthesis of this compound, a key consideration is the management of reaction conditions for processes that are easy to popularize industrially. patsnap.com
Key factors for scale-up include:
Reagent Cost and Availability : The cost of starting materials like 3-nitrophthalic acid and reagents such as sodium azide are critical for economic viability. patsnap.com
Process Safety : Exothermic reactions, such as nitrations or hydrolysis with strong acids, require careful thermal management to prevent thermal runaway. The use of continuous-flow reactors, rather than large batch reactors, can significantly improve safety and control for such steps.
Purification : Developing efficient, scalable purification methods like crystallization is necessary to achieve the high purity required for subsequent applications, such as in the pharmaceutical industry. patsnap.com
Waste Management : Handling and disposal of waste streams, including spent solvents and byproducts from reagents like thionyl chloride, become major logistical and environmental considerations at an industrial scale. alibaba.comresearchgate.net
The patented method starting from 3-nitrophthalic acid is noted as being easy to implement on a large scale, suggesting these factors have been considered in its development. patsnap.comgoogle.com
Chemical Transformations and Derivative Synthesis of 2 Amino 3 Nitrobenzoic Acid
Reactions at the Amine Group
The primary amine group is a key site for reactions, enabling the formation of amides and serving as a precursor for highly reactive diazonium salts.
The amino group of 2-amino-3-nitrobenzoic acid readily undergoes acylation and amidation reactions. Acylation, often performed with acyl chlorides or anhydrides, converts the amino group into an amide. This transformation is not only a method for synthesizing N-acyl derivatives but is also a common strategy to protect the amine functionality. For instance, acetylation with acetic anhydride (B1165640) can be used to form 2-acetamido-3-nitrobenzoic acid. This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amine position, such as during nitration or oxidation procedures. orgsyn.org
Amidation involves the formation of an amide bond by reacting the amine group of this compound with a carboxylic acid or its activated derivative. Conversely, amides of this compound can be formed by activating its own carboxyl group (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with an amine. semanticscholar.orggoogle.com These reactions are fundamental in building more complex molecular scaffolds. For example, the reaction of 2-nitrobenzoyl chloride (derived from the corresponding acid) with α-aminonitriles yields N-(cyanomethyl)-2-nitrobenzamides, which can be further transformed into benzodiazepine (B76468) structures. arkat-usa.org The synthesis of various amides from carboxylic acids can be achieved using condensing agents or by converting the acid to a more reactive form. nih.govsemanticscholar.org
Table 1: Examples of Acylation and Amidation Reactions
| Reactant 1 | Reactant 2/Reagents | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| o-Toluidine | Acetic Anhydride | o-Acetotoluidide | Acylation (Protection) | orgsyn.org |
| 2-Nitrobenzoic acid | α-Aminonitriles, Triethylamine, THF | N-(cyanomethyl)-2-nitrobenzamide derivatives | Amidation | arkat-usa.org |
| Carboxylic Acids | Amines, Deoxo-Fluor, DIPEA | Amides | Amidation | nih.gov |
This table presents generalized examples of acylation and amidation reactions applicable to aromatic amines and carboxylic acids like this compound and its precursors.
The primary aromatic amine group of this compound is readily converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). unb.camasterorganicchemistry.com The resulting aryldiazonium salt (Ar-N₂⁺) is a highly reactive intermediate. masterorganicchemistry.com
These diazonium salts are powerful electrophiles and can react with electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines, in a reaction known as azo coupling. icm.edu.plnih.gov This coupling reaction is a cornerstone of the synthesis of azo dyes, which are a large and commercially significant class of colored compounds. unb.caicm.edu.pl The reaction with 2-naphthol, for example, would yield a brightly colored azo dye. google.com The extended system of conjugated double bonds, including the -N=N- (azo) bridge, is responsible for the color of these compounds. icm.edu.pl The specific color of the resulting dye can be tuned by changing the coupling partner, allowing for the creation of a wide spectrum of colors.
Table 2: General Protocol for Diazotization and Azo Coupling
| Step | Procedure | Reagents | Temperature | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Formation of the diazonium salt | masterorganicchemistry.comgoogle.com |
Reactions at the Carboxyl Group
The carboxylic acid group is another key reaction center, allowing for the formation of esters, salts, and other carboxylate derivatives.
The carboxylic acid group of this compound can be converted to an ester through various esterification methods. The resulting alkyl 2-amino-3-nitrobenzoates are important intermediates, particularly in pharmaceutical synthesis. conicet.gov.ar One common method involves reacting the acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst. mdpi.com Another approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. conicet.gov.ar A further method involves reacting the acid with an alkyl halide, such as methyl iodide, in the presence of a base like cesium carbonate. prepchem.com For example, ethyl 2-amino-3-nitrobenzoate was synthesized by refluxing this compound with thionyl chloride, followed by the addition of ethanol. conicet.gov.ar
Table 3: Synthesis of Alkyl 2-amino-3-nitrobenzoates
| Starting Material | Reagents | Product | Yield | Reference(s) |
|---|---|---|---|---|
| This compound | Thionyl chloride, then Ethanol | Ethyl 2-amino-3-nitrobenzoate | - | conicet.gov.ar |
| This compound | Cesium carbonate, Methyl iodide, DMF | Methyl 2-amino-3-nitrobenzoate | 82% | prepchem.com |
Fischer-Speier esterification is a classic and widely used method for producing esters directly from carboxylic acids and alcohols, catalyzed by a strong Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comrug.nl The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comresearchgate.net
The mechanism of Fischer esterification involves several reversible steps: mdpi.commasterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water).
Elimination: The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water.
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.
This protocol has been successfully applied to various substituted benzoic acids. For instance, the esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of H₂SO₄ is a known application of this reaction. mdpi.comresearchgate.net A similar protocol, refluxing 3-nitrophthalic acid with anhydrous methanol and concentrated sulfuric acid, is used to produce the mono-ester, which is a precursor to 2-amino-3-nitrobenzoate. patsnap.com
As a carboxylic acid, this compound can react with bases to form salts. The proton of the carboxylic acid group (-COOH) is acidic and can be transferred to a base. For example, reaction with an alkali metal hydroxide (B78521) like potassium hydroxide (KOH) would yield the corresponding potassium 2-amino-3-nitrobenzoate salt. smolecule.com Similarly, reaction with amines, which are basic, can lead to the formation of ammonium (B1175870) carboxylate salts. acs.org The formation of a salt is often governed by the difference in the pKa values of the carboxylic acid and the conjugate acid of the base. acs.org
The resulting carboxylate anion (R-COO⁻) is a potent nucleophile and can act as a ligand to coordinate with metal ions, forming carboxylate derivatives or complexes. For instance, 4-amino-3-nitrobenzoic acid has been used to synthesize a manganese(II) complex where four ligand molecules coordinate to the metal center through the carboxylic oxygen atoms. nih.gov These coordination complexes exhibit diverse structures and properties.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Acetamido-3-nitrobenzoic acid |
| N-(cyanomethyl)-2-nitrobenzamides |
| 2-Nitrobenzoyl chloride |
| Sodium nitrite |
| Hydrochloric acid |
| Sulfuric acid |
| 2-Naphthol |
| Azo dyes |
| Ethyl 2-amino-3-nitrobenzoate |
| Methyl 2-amino-3-nitrobenzoate |
| Thionyl chloride |
| Methyl iodide |
| Cesium carbonate |
| Methanol |
| Ethanol |
| 3-Nitrophthalic acid |
| 4-Amino-3-nitrobenzoic acid |
| Potassium hydroxide |
| Potassium 2-amino-3-nitrobenzoate |
Esterification for alkyl 2-amino-3-nitrobenzoate formation
Transformations Involving the Nitro Group
The reduction of the nitro group in this compound and its esters is a critical step in the synthesis of various heterocyclic compounds. This transformation yields 2,3-diaminobenzoic acid or its corresponding esters, which are valuable precursors for pharmacologically important molecules.
A common method for this reduction involves catalytic hydrogenation. For instance, methyl 2-amino-3-nitrobenzoate can be treated with 10% palladium on charcoal in methanol under a hydrogen atmosphere to produce methyl 2,3-diaminobenzoate in an 80% yield. researchgate.net Another approach utilizes stannous chloride (SnCl₂) and concentrated hydrochloric acid at room temperature. patsnap.com In this method, methyl 2-amino-3-nitrobenzoate is reacted to yield methyl 2,3-diaminobenzoate. patsnap.com Similarly, this compound dissolved in methanol can be reduced using 10% palladium on carbon under a hydrogen atmosphere to give 2,3-diaminobenzoic acid with a 69% yield after purification. chemicalbook.com
The resulting 2,3-diaminobenzoic acid is a key intermediate. chemicalbook.com For example, it is used in the synthesis of candesartan (B1668252), an angiotensin II receptor blocker. patsnap.com The reduction is a foundational step that enables the subsequent formation of imidazole (B134444) rings, which are central to the structure of many benzimidazole-class drugs.
It's important to note that the nitro group can be reduced to an amino group, resulting in the formation of 2,3,5-triaminobenzoic acid in other derivatives. evitachem.com
Synthesis of Complex Organic Molecules
This compound is a versatile starting material for the synthesis of various quinazoline (B50416) derivatives, which are known for their wide range of biological activities. mdpi.commdpi.comresearchgate.net The synthesis often involves a series of reactions including acylation, reduction, and cyclization.
One synthetic route begins with the reaction of this compound with an acylating agent, such as 2-methoxybenzoyl chloride (formed in situ from 2-methoxybenzoic acid and ethyl chloroformate), in the presence of a base like sodium carbonate. mdpi.com This is followed by treatment with acetic anhydride to form a benzoxazinone (B8607429) analog, which then reacts with ammonia (B1221849). The subsequent ring closure of the resulting amide under basic conditions yields a nitro quinazolinone. mdpi.com
Another strategy involves the synthesis of novel 4-aniline quinazoline derivatives from 2-amino-6-nitrobenzoic acid through trifluoroacetylation, ring-closing, and chlorination steps. kubikat.org
The general approach highlights the utility of this compound as a scaffold for building the quinazoline core structure, which can be further functionalized to produce a diverse library of compounds for biological screening.
This compound is a pivotal intermediate in the synthesis of several commercially significant benzimidazole-based pharmaceuticals, including candesartan, azilsartan, and the PARP inhibitor ABT-472. google.compatsnap.comgoogle.com
Candesartan:
A method for preparing candesartan cilexetil starts with this compound. The synthesis involves an initial esterification, followed by N-alkylation, reduction of the nitro group, cyclization to form the benzimidazole (B57391) ring, hydrolysis, and subsequent esterification and deprotection steps. google.com One specific synthesis begins with the esterification of this compound to its methyl ester. patsnap.com This is followed by a reaction with a trityl-protected tetrazole-containing biphenyl (B1667301) derivative. The nitro group is then reduced, typically with hydrogen gas and a palladium catalyst, to an amino group, which facilitates the cyclization to form the core benzimidazole structure of candesartan. patsnap.comgoogle.com
Azilsartan:
The synthesis of azilsartan, another angiotensin II receptor blocker, can also utilize derivatives of this compound. google.comumlub.pl For instance, methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate is a key starting material. umlub.pl This compound is condensed with a substituted biphenyl derivative. Subsequent deprotection and reduction of the nitro group lead to the formation of the benzimidazole ring system characteristic of azilsartan. umlub.pl
ABT-472 (PARP inhibitor):
This compound is also a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor ABT-472. patsnap.comgoogle.com A related compound, 2-amino-5-bromo-3-nitrobenzoic acid, is used to prepare substituted quinoxaline (B1680401) derivatives that act as PFKFB3 inhibitors. lookchem.com
Schiff bases derived from this compound are another class of compounds with significant applications, particularly in coordination chemistry and as biologically active agents. scispace.comresearchgate.net These are typically formed through the condensation reaction between the amino group of this compound (or its derivatives) and an aldehyde or ketone. researchgate.net
One method describes an intermolecular reductive Schiff base formation from nitroarenes and benzaldehydes in the presence of iron powder and dilute acid. core.ac.uk This approach avoids the use of hazardous solvents and offers good yields of the crystalline Schiff base products. core.ac.ukresearchgate.net The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR and NMR spectroscopy. core.ac.uk
The synthesis of Schiff bases from 2-nitrobenzoic acid and various aldehydes has been shown to produce compounds with potential antimicrobial activities. core.ac.ukresearchgate.net The versatility of this reaction allows for the creation of a diverse range of Schiff base derivatives by varying the aldehyde component. scispace.com
Spectroscopic and Structural Elucidation of 2 Amino 3 Nitrobenzoic Acid and Its Derivatives
X-ray Crystallography and Crystal Structure Analysis
Single-crystal X-ray diffraction analysis of 2-amino-3-nitrobenzoic acid offers a definitive look into its solid-state architecture, revealing a highly organized and stable structure governed by specific molecular interactions.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is significantly stabilized by a complex network of both intramolecular and intermolecular hydrogen bonds. rsc.orgnih.gov Intramolecularly, the amino group forms hydrogen bonds with the oxygen atoms of the adjacent nitro group (N—H⋯O), creating what is known as an S(6) ring motif. rsc.orgnih.gov This type of internal hydrogen bond contributes to the planarity of the molecule by locking the conformation of the substituents relative to the benzene (B151609) ring. rsc.orgnih.gov
In the crystal lattice, molecules are further linked by a variety of intermolecular hydrogen bonds. These include interactions between the amino group of one molecule and the carboxylate oxygen of another (N—H⋯O), as well as between the carboxylic acid hydroxyl group and a nitro group oxygen (O—H⋯O). rsc.orgnih.gov Additionally, weaker C—H⋯O hydrogen bonds are observed, which, in concert with the stronger hydrogen bonds, assemble the individual molecules into a robust three-dimensional network. rsc.orgnih.gov
Crystallographic Parameters
The crystallographic data for this compound has been determined at a temperature of 100 K. rsc.org The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The unit cell dimensions and other relevant parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆N₂O₄ | rsc.org |
| Molecular Weight (Mᵣ) | 182.14 | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | nih.gov |
| a | 9.0231 (3) Å | rsc.orgnih.gov |
| b | 7.4338 (2) Å | rsc.orgnih.gov |
| c | 11.0392 (4) Å | rsc.orgnih.gov |
| β | 92.114 (1)° | rsc.orgnih.gov |
| Volume (V) | 739.96 (4) ų | rsc.orgnih.gov |
| Z | 4 | rsc.orgnih.gov |
| Temperature (T) | 100 K | rsc.org |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Density (calculated) | 1.635 Mg m⁻³ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the electronic environment of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The aromatic region would typically display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and the nitro and carboxylic acid (electron-withdrawing) groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The amino protons would also likely appear as a broad singlet.
The following table provides expected ¹H NMR chemical shift ranges based on analysis of similar compounds.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Amino (-NH₂) | ~5.0 - 8.0 | Broad Singlet |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
¹³C NMR Spectral Assignments and Analysis
The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon is typically found in the 165-170 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The carbon attached to the electron-withdrawing nitro group (C3) and the carbon attached to the carboxyl group (C1) would be shifted downfield, while the carbon attached to the electron-donating amino group (C2) would be shifted upfield relative to unsubstituted benzene.
The following table provides expected ¹³C NMR chemical shift assignments based on analysis of related substituted benzoic acids.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C1 (C-COOH) | ~115 - 125 |
| C2 (C-NH₂) | ~145 - 155 |
| C3 (C-NO₂) | ~130 - 140 |
| C4 | ~120 - 130 |
| C5 | ~125 - 135 |
| C6 | ~110 - 120 |
Advanced NMR techniques for structural verification
Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in the unambiguous structural verification of this compound and its derivatives. While basic 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are often necessary to resolve complex spectral overlaps and confirm connectivity. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and long-range coupled carbons, respectively. ipb.pt These methods are crucial for assigning the resonances of the aromatic protons and carbons, as well as the amino and carboxylic acid groups. researchgate.net
For instance, in derivatives of aminobenzoic acids, the position of substituents significantly influences the chemical shifts. researchgate.net Advanced NMR methods help in differentiating isomers by providing clear evidence of through-bond connectivities. ipb.ptresearchgate.net
| Technique | Purpose | Information Gained |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Confirms neighboring protons on the aromatic ring. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns specific proton resonances to their corresponding carbon atoms. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, confirming the relative positions of the amino, nitro, and carboxylic acid groups. |
| NOESY/ROESY | Detects through-space correlations between protons. | Provides information about the spatial proximity of different parts of the molecule, aiding in conformational analysis. ipb.pt |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR spectroscopy are powerful tools for identifying the characteristic functional groups within the this compound molecule. nih.govvscht.cz The IR spectrum of this compound displays distinct absorption bands corresponding to the vibrations of its functional groups. specac.com
The presence of the carboxylic acid group is confirmed by a broad O-H stretching band typically observed in the region of 2500-3300 cm⁻¹ and a strong C=O stretching vibration around 1680-1710 cm⁻¹. specac.comupi.edu The amino group (-NH₂) exhibits characteristic N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. specac.com The nitro group (-NO₂) gives rise to strong asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. upi.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz
ATR-FTIR is particularly useful for analyzing solid samples with minimal preparation, providing high-quality spectra comparable to traditional transmission methods. ucdavis.edu
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1680-1710 | |
| Amino | N-H stretch (asymmetric & symmetric) | 3300-3500 |
| Nitro | NO₂ asymmetric stretch | 1530-1560 |
| NO₂ symmetric stretch | 1345-1385 | |
| Aromatic Ring | C-H stretch | >3000 |
| C=C stretch | 1400-1600 |
To gain a deeper understanding of the vibrational spectrum, theoretical calculations are often employed to assign the observed IR bands to specific molecular vibrations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the vibrational frequencies of the molecule in its ground state. icm.edu.pl
The calculated frequencies are often scaled to better match the experimental data, accounting for factors like anharmonicity and the difference between the gaseous phase of the calculation and the solid phase of the experiment. These theoretical assignments provide a more detailed and accurate interpretation of the IR spectrum than empirical correlations alone. researchgate.net For example, calculations can help differentiate between various bending and stretching modes within the fingerprint region (below 1500 cm⁻¹), which can be complex and difficult to interpret otherwise. upi.edu
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of this compound, although derivatization is often required to increase its volatility for GC separation. nist.gov The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon electron ionization (EI).
The molecular ion peak (M⁺) for this compound is observed at m/z 182, corresponding to its molecular weight. nih.gov The fragmentation pathways are influenced by the functional groups present. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and the carboxylic acid group (COOH). tandfonline.comresearchgate.net The loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for carboxylic acids. The reduction of the nitro group to an amino group has also been observed in the mass spectra of some nitrobenzoic acids. tandfonline.com
Interactive Data Table: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 182 | [C₇H₆N₂O₄]⁺ (Molecular Ion) | - |
| 164 | [M - H₂O]⁺ | Loss of water |
| 136 | [M - NO₂]⁺ | Loss of nitro group |
| 120 | [M - COOH - H]⁺ | Loss of carboxylic acid group and a hydrogen atom |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals. The presence of the benzene ring, along with the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups, gives rise to a complex UV-Vis spectrum. researchgate.netvulcanchem.com
The electronic transitions in such substituted benzenes are typically π → π* and n → π* transitions. The exact positions and intensities of the absorption maxima are sensitive to the solvent polarity and pH, which can affect the ionization state of the amino and carboxylic acid groups. researchgate.net Studying the UV-Vis spectrum under different conditions can provide valuable information about the electronic structure and properties of the molecule.
Applications in Advanced Materials and Supramolecular Chemistry
Development of Polymers with Enhanced Properties
2-Amino-3-nitrobenzoic acid serves as a valuable monomer and additive in the field of polymer science. chemimpex.comorganicintermediate.com Its unique molecular structure, featuring both an amino (-NH₂) group and a carboxylic acid (-COOH) group, allows it to participate in polymerization reactions to form polyamides. britannica.comwikipedia.org Polyamides are a class of polymers known for their strength and durability. wikipedia.org The incorporation of the aromatic ring and the nitro group from this compound into a polymer backbone can lead to materials with significantly enhanced characteristics. organicintermediate.com
Research indicates that using this compound as an additive can improve several key properties of polymers. organicintermediate.com The presence of the amino and nitro groups can increase the thermal stability, mechanical strength, and flame retardancy of the resulting material. organicintermediate.com For instance, when incorporated into epoxy resins, it can enhance the cross-linking density and improve resistance to heat and chemicals. organicintermediate.com This makes it a compound of interest for creating advanced polymers for various industrial applications that demand high performance. chemimpex.com
Contributions to Organic Electronic Devices
Derivatives of this compound show potential for use in the field of organic electronics. organicintermediate.com The molecule's structure, which includes a π-conjugated system within the benzene (B151609) ring, along with an electron-donating amino group and an electron-withdrawing nitro group, is key to this potential. organicintermediate.com These features can influence the charge-transport properties of materials derived from it. organicintermediate.com
Consequently, these derivatives are being explored as organic semiconductors for applications in fabricating organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). organicintermediate.com The ability to tune the electronic properties through chemical modification makes this compound a promising building block for next-generation electronic components. organicintermediate.com
Crystal Engineering and Design of Solid-State Materials
This compound is a significant compound in the study of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. nih.govacs.orgbohrium.com The molecule itself crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Its structure in the solid state is nearly planar. nih.govresearchgate.net
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆N₂O₄ |
| Molecular Weight ( g/mol ) | 182.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0231 (3) |
| b (Å) | 7.4338 (2) |
| c (Å) | 11.0392 (4) |
| β (°) | 92.114 (1) |
| Volume (ų) | 739.96 (4) |
| Z (molecules/unit cell) | 4 |
Data sourced from single-crystal X-ray diffraction studies conducted at 100 K. nih.govresearchgate.net
Hydrogen bonding plays a critical role in dictating the supramolecular assembly and crystal packing of this compound. nih.govresearchgate.net The structure exhibits both intramolecular and intermolecular hydrogen bonds, which collectively stabilize the crystal lattice. nih.gov
Intramolecularly, the molecular conformation is stabilized by N—H⋯O hydrogen bonds between the amino group and the adjacent nitro and carboxylic acid groups, forming stable S(6) ring motifs. nih.govresearchgate.netresearchgate.net These internal interactions contribute to the molecule's near-planar geometry. nih.gov
Intermolecularly, a network of hydrogen bonds links the individual molecules together. These include N—H⋯O, O—H⋯O, and C—H⋯O interactions. nih.govresearchgate.net This extensive network of hydrogen bonds connects the molecules into a robust three-dimensional structure, defining the material's solid-state properties. nih.govresearchgate.net The precise geometry of these bonds, including donor-acceptor distances and angles, has been determined through crystallographic analysis. nih.govresearchgate.net
Table 2: Hydrogen Bond Geometry in Crystalline this compound
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
|---|---|---|---|---|---|
| N2—H1N2···O1 | 0.88 (2) | 2.22 (2) | 3.023 (2) | 152 (2) | Intermolecular |
| N2—H1N2···O2 | 0.88 (2) | 2.18 (2) | 2.658 (2) | 112.1 (16) | Intramolecular |
| N2—H2N2···O3 | 0.89 (2) | 2.06 (2) | 2.607 (2) | 118.4 (16) | Intramolecular |
| O4—H1O4···O3 | 0.83 (2) | 1.81 (2) | 2.639 (2) | 175 (3) | Intermolecular |
| C3—H3A···O1 | 0.95 | 2.52 | 3.425 (2) | 160 | Intermolecular |
Based on data from Win et al. (2012). nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Coordination Chemistry of 2 Amino 3 Nitrobenzoic Acid
Ligand Properties and Coordination Modes
2-Amino-3-nitrobenzoic acid (and its isomers) is a versatile ligand in coordination chemistry because it possesses three potential sites for metal binding: the carboxylate group, the amino group, and the nitro group. acs.org This multifunctionality allows it to adopt various coordination modes, leading to structurally diverse metal complexes. nih.gov The specific mode of coordination is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
The carboxylate group is the most common site for metal coordination in this compound. It can bind to metal centers in several ways, primarily as a monodentate or a bidentate ligand. nih.gov In its monodentate form, only one of the carboxylate oxygen atoms binds to the metal center. iucr.orgiucr.org This is observed in complexes such as with Copper(II) and Manganese(II). iucr.orgiucr.org
The carboxylate group can also act as a bidentate ligand, where both oxygen atoms coordinate to the same metal ion, forming a chelate ring. Furthermore, it can function as a bridging ligand, linking two or more metal centers. This versatility in carboxylate binding, switching between monodentate and bidentate coordination, is a key factor in the structural diversity of the resulting organotin(IV) carboxylate complexes. nih.gov
Table 1: Coordination Modes of this compound Functional Groups in Metal Complexes
| Functional Group | Coordination Mode | Description | Metal Ion Examples |
|---|---|---|---|
| Carboxylate (-COOH) | Monodentate | One oxygen atom binds to the metal center. | Organotin(IV), Mn(II), Cu(II) nih.goviucr.orgiucr.org |
| Bidentate (Chelating) | Both oxygen atoms bind to the same metal center. | Organotin(IV) nih.gov | |
| Bidentate (Bridging) | Oxygen atoms bridge two different metal centers. | Cu(II) researchgate.net | |
| Nitro (-NO₂) | Monodentate | An oxygen atom from the nitro group coordinates to the metal. | Na(I), K(I) acs.org |
| Amino (-NH₂) | Monodentate | The nitrogen atom coordinates to the metal center. | General transition metals researchgate.net |
While the carboxylate group is the primary coordination site, the amino and nitro groups also play crucial roles in the chemistry of this compound complexes. acs.org The amino group's nitrogen atom can coordinate directly to a metal center, as is common for amino acids and their derivatives in forming complexes. researchgate.net
The nitro group can also participate in coordination, typically through one of its oxygen atoms. This has been particularly noted in complexes with alkali metal ions like sodium (Na(I)) and potassium (K(I)), where a "role reversal" between the coordination and hydrogen-bonding nature of the carboxylate and nitro groups has been observed. acs.org In these cases, the nitro group coordinates to the metal, while the carboxylate group is involved only in hydrogen bonding. acs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the acid with a corresponding metal salt or oxide in a suitable solvent. Characterization is then performed using a suite of spectroscopic and analytical techniques.
Organotin(IV) carboxylate complexes derived from isomers of aminonitrobenzoic acid have been successfully synthesized and characterized. asianpubs.orgthescipub.comthescipub.com The general synthetic method involves the reaction of the aminonitrobenzoic acid with an organotin(IV) oxide, such as dimethyltin(IV) oxide, in a solvent like methanol (B129727) under reflux. nih.gov However, one attempt to prepare a dimethyltin(IV) complex with this compound under these conditions was unsuccessful, yielding only crystals of the original starting material. nih.gov
Characterization of these complexes relies heavily on spectroscopic methods. thescipub.com
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the carboxylate group. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group helps to determine its coordination mode (monodentate, bidentate, or bridging). Studies confirm that coordination takes place via the oxygen atoms of the carboxylate anions. thescipub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR studies provide detailed information about the structure of the complexes in solution. thescipub.com For instance, ¹¹⁹Sn NMR data can help determine the coordination number of the tin atom, with values indicating five- or six-coordinate tin centers. thescipub.com
Complexes of this compound and its isomers with transition metals like manganese and copper have also been synthesized and studied.
Manganese(II) Complexes: A Manganese(II) complex of the related 4-amino-3-nitrobenzoic acid was synthesized by reacting the acid with manganese dichloride tetrahydrate in an ethanol-water mixture. nih.gov The resulting solution was stirred at 55°C, and single crystals were obtained through slow evaporation. nih.gov
Copper(II) Complexes: Copper(II) complexes with nitro-substituted benzoic acids are typically prepared by reacting a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with the respective acid in solution. iucr.orgresearchgate.net In many cases, the carboxylate group of the nitrobenzoate ligand coordinates to the Cu(II) ion in a monodentate fashion. iucr.orgrsc.org Spectroscopic (IR, Raman) and magnetic properties are key to characterizing these complexes and understanding the electronic charge distribution upon complex formation. researchgate.net
Structural Diversity and Geometrical Considerations in Metal Complexes
The flexible coordination behavior of this compound and its isomers leads to significant structural diversity and a range of geometries in its metal complexes. nih.gov The final structure is a result of the interplay between the metal ion's preferred coordination geometry, the ligand's denticity in the specific complex, and intermolecular forces such as hydrogen bonding.
Organotin(IV) Complexes: These complexes exhibit considerable structural variety. Based on spectroscopic studies, both five- and six-coordinate tin atoms are observed. thescipub.com A five-coordinate tin atom typically adopts a trans-trigonal bipyramidal geometry. thescipub.com Six-coordinate tin atoms are often found in a distorted octahedral environment. thescipub.com The structural diversity in organotin(IV) carboxylates is directly attributed to the ability of the carboxylate group to function in both monodentate and bidentate manners. nih.gov
Manganese(II) Complexes: In a reported complex with 4-amino-3-nitrobenzoic acid, the Mn(II) ion is six-coordinate. iucr.orgnih.gov Four ligand molecules are monodentately coordinated to the manganese ion through their carboxylic oxygen atoms, and two water molecules occupy the remaining coordination sites. iucr.orgnih.gov This arrangement results in a slightly distorted octahedral geometry around the Mn(II) center. iucr.orgnih.gov
Copper(II) Complexes: Copper(II) complexes with substituted benzoates also show varied geometries. For example, a complex with 2-nitrobenzoic acid and tetramethylethylenediamine features a distorted square-planar coordination environment around the copper atom, formed by monodentate coordination from two carboxylate ligands and two nitrogen atoms from the diamine ligand. iucr.org Other copper(II) carboxylate complexes can adopt square-pyramidal or dimeric "paddle-wheel" structures, often involving bridging carboxylate groups. researchgate.netresearchgate.net
Table 2: Geometrical Considerations in Selected Metal Complexes with Aminonitrobenzoic Acids
| Metal Center | Ligand(s) | Coordination Number | Observed Geometry |
|---|---|---|---|
| Organotin(IV) | 2-amino-5-nitrobenzoic acid | 5 | trans-Trigonal Bipyramidal thescipub.com |
| Organotin(IV) | 2-amino-5-nitrobenzoic acid | 6 | Distorted Octahedral thescipub.com |
| Manganese(II) | 4-amino-3-nitrobenzoic acid, Water | 6 | Distorted Octahedral iucr.orgnih.gov |
| Copper(II) | 2-nitrobenzoic acid, TMEDA* | 4 | Distorted Square-Planar iucr.org |
| Copper(II) | 5-chloro-2-nitrobenzoate | 5 | Distorted Square-Pyramidal researchgate.net |
\TMEDA = N,N,N′,N′-tetramethylethylenediamine*
Spectroscopic Investigations of Metal-Ligand Interactions
Spectroscopic techniques are fundamental in determining the structure of metal complexes and elucidating the nature of the metal-ligand bond. For complexes involving this compound, key methods include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques probe the vibrations of chemical bonds, the chemical environment of atomic nuclei, and electronic transitions, respectively. When the this compound ligand coordinates to a metal ion, characteristic shifts in spectroscopic signals occur, providing valuable insight into the coordination mode.
The this compound ligand possesses three potential donor sites: the carboxylic acid group (-COOH), the amino group (-NH₂), and the nitro group (-NO₂). However, coordination typically involves the carboxylate group and, in some cases, the adjacent amino group, which can act as a bidentate chelating agent. The nitro group is generally considered a poor coordinator.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for determining the coordination mode of the carboxylate group. The key diagnostic bands are the asymmetric ν(COO)⁻ and symmetric ν(COO)⁻ stretching vibrations. The free this compound ligand shows characteristic bands for its functional groups. Upon deprotonation and coordination to a metal ion, the strong C=O stretching vibration of the carboxylic acid disappears and is replaced by the two carboxylate stretches.
The difference between the asymmetric and symmetric stretching frequencies, Δν = [ν(COO)⁻ₐₛᵧₘ - ν(COO)⁻ₛᵧₘ], is a powerful indicator of the carboxylate's binding mode.
| Coordination Mode | Δν = [ν(COO)⁻ₐₛᵧₘ - ν(COO)⁻ₛᵧₘ] (cm⁻¹) | Description |
|---|---|---|
| Ionic / Uncoordinated | ~160-170 | The Δν value is similar to that of the corresponding sodium salt, suggesting the carboxylate group is not directly bonded to the central metal but acts as a counter-ion. |
| Monodentate | >200 | The separation between the stretching frequencies is significantly larger than in the ionic form. |
| Bidentate Chelating | <110 | The separation is much smaller than in the ionic form, as chelation decreases the difference between the two C-O bond orders. |
| Bidentate Bridging | ~140-200 | The separation is smaller than for the monodentate mode but larger than for the chelating mode. |
Studies on closely related ligands, such as the isomers of nitrobenzoic acid, provide a framework for analysis. For instance, in Mg(II) complexes of 2-nitrobenzoic acid, the formulation was determined to be [Mg(H₂O)₆]²⁺(2-nba)₂·2H₂O. The IR, UV-Vis, and ¹H NMR data for these complexes were consistent with the carboxylates remaining outside the primary coordination sphere, acting as counter-ions to the hexaaquamagnesium(II) cation.
In the case of this compound itself, research indicates challenges in forming stable complexes. An attempt to synthesize organotin(IV) carboxylate complexes by reacting the acid with dimethyltin(IV) oxide was reported to be unsuccessful, yielding only crystals of the original starting material. researchgate.net This suggests a lower reactivity or stability for these particular complexes under the tested conditions.
The IR spectrum of the free (uncomplexed) this compound provides a baseline for comparison.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | N-H stretching | ~3400-3300 |
| -COOH | O-H stretching | ~3200-2500 (broad) |
| -COOH | C=O stretching | ~1700-1680 |
| -NO₂ | Asymmetric N-O stretching | ~1550-1500 |
| -NO₂ | Symmetric N-O stretching | ~1350-1300 |
Upon successful complexation, shifts in the ν(N-H) bands of the amino group would also be expected if it participates in coordination. A shift to lower frequency typically indicates bond weakening upon coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The chemical shifts of the aromatic protons and carbons are sensitive to changes in electron density upon coordination. If the amino group is involved in bonding, the chemical shift of the -NH₂ protons would change significantly or the peak might broaden.
For organotin(IV) complexes of the isomeric 2-amino-5-nitrobenzoic acid, ¹H, ¹³C, and ¹¹⁹Sn NMR have been used effectively. thescipub.com The coordination of the carboxylate group to the tin atom was confirmed, and the ¹¹⁹Sn NMR chemical shifts were diagnostic of the coordination number at the tin center (five- or six-coordinate). thescipub.com While specific data for this compound complexes is not available, a similar analytical approach would be applied.
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy can confirm the formation of a complex and provide information about the geometry of the metal center. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic ring and its substituents. mdpi.com Upon complexation, these bands may shift (either bathochromic/red shift or hypsochromic/blue shift), and new, weaker bands may appear in the visible region. These new bands often correspond to d-d electronic transitions of the metal ion, and their position and intensity can be indicative of the coordination geometry (e.g., octahedral or tetrahedral). arabjchem.org
Biological and Medicinal Chemistry Research Involving 2 Amino 3 Nitrobenzoic Acid Scaffolds
Antiviral Activity
2-Amino-3-nitrobenzoic acid has been identified as a compound with potential antiviral properties. medchemexpress.combiosynth.comcymitquimica.com Its chemical framework is considered valuable for the development of new antiviral drugs. The structure of this compound allows for the creation of more complex molecules that may exhibit specific biological activities, including antiviral effects. organicintermediate.com
Research into related structures has demonstrated the potential of this chemical class. For instance, a proof-of-concept study focused on designing novel antiviral agents introduced a 3-amino-4-piperazinylphenyl group onto a chromone (B188151) scaffold. This modification, which bears structural resemblance to derivatives of this compound, resulted in compounds with selective antiviral activity against the SARS-Coronavirus (SARS-CoV). jst.go.jp Specifically, derivatives containing a 2-pyridinylpiperazinylphenyl substituent showed notable activity, highlighting the pharmacophoric potential of this functionality when attached to a suitable scaffold. jst.go.jp This line of research underscores the utility of the aminobenzoic acid scaffold in the rational design of new antiviral therapeutic agents. organicintermediate.comjst.go.jp
Intermediate in Anti-inflammatory and Analgesic Drug Development
This compound is widely recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic (pain-relieving) properties. chemimpex.comnetascientific.com The broader class of benzoic acid derivatives has been found to possess a potent ability to inhibit cyclooxygenase (COX) activity, a key mechanism for many anti-inflammatory drugs. researchgate.net
The utility of this scaffold is further supported by studies on its derivatives. For example, research on methyl 2-amino-3-nitrobenzoate, the methyl ester of this compound, has indicated potential anti-inflammatory effects, possibly through the inhibition of key inflammatory mediators such as COX-2 and TNF-α. Similarly, research on other isomers and related aminobenzoic acid compounds confirms their role as precursors in the development of anti-inflammatory and analgesic medications. researchgate.netnbinno.comontosight.ai This consistent application across multiple research endeavors establishes the this compound structure as a foundational component in the search for new treatments for inflammation and pain. chemimpex.comnetascientific.com
Applications as Biochemical Assay Reagents
The distinct chemical properties of this compound make it a useful tool in the laboratory. It is employed as a reagent in a variety of biochemical assays, where it aids researchers in the study of biological processes at a molecular level. medchemexpress.comchemimpex.comnetascientific.com
This compound and its close chemical relatives are utilized as reagents for investigating the activity of enzymes. chemimpex.comnetascientific.com A prominent example of a related compound used for this purpose is 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. nih.govnih.gov DTNB is central to the Ellman's assay, a widely used method for quantifying the concentration of thiol groups. In this assay, DTNB reacts with a thiol to produce a yellow-colored anion, and the intensity of this color can be measured to determine enzyme activity, particularly for cholinesterases. nih.gov Similarly, research on 4-Amino-3-nitrobenzoic acid, an isomer, showed it served as a potent inhibitor of the Trypanosoma cruzi trans-sialidase enzyme in enzymatic assays, demonstrating a 77% inhibition rate. nbinno.commdpi.com These applications highlight the role of nitrobenzoic acid derivatives in creating measurable signals for tracking enzymatic reactions.
The structural features of this compound and its derivatives are also exploited in studies of protein-ligand interactions. netascientific.com The methyl ester of the compound is used in biochemical research to explore how molecules bind to and interact with proteins. The presence of the electron-withdrawing nitro group can be particularly important for facilitating interactions with target proteins.
Molecular docking studies provide a computational method to investigate these interactions. For example, research on azo dyes derived from 5-nitrobenzoic acid explored their binding to the KAS III protein. researchgate.net These studies can predict how a molecule fits into a protein's active site and which specific interactions, such as hydrogen bonds, stabilize the binding. In one such study, hydrogen bonds were observed between the amino and carboxylic acid groups of the ligand and specific amino acid residues (Leu189 and Gly306) of the protein. researchgate.net Such research is fundamental to understanding the molecular basis of a compound's biological activity and for designing more effective drugs.
| Ligand Component | Interacting Protein Residue | Bond Type |
| -NH2 group proton | Oxygen atom of Leu189 | Hydrogen Bond |
| -COOH group proton | Oxygen atom of Gly306 | Hydrogen Bond |
Table 1: Example of predicted interactions between a nitrobenzoic acid derivative and KAS III protein residues from a molecular docking study. researchgate.net
Design of Novel Therapeutic Agents
In the field of drug discovery, this compound is valued as a versatile "building block" or scaffold. cymitquimica.comchemimpex.com Its structure allows for numerous chemical modifications, enabling medicinal chemists to synthesize and design novel therapeutic agents with specific biological activities. organicintermediate.com It can be used to structurally modify lead compounds to enhance their efficacy and improve their pharmacokinetic properties. organicintermediate.com
Research on Potential Antimicrobial and Antioxidant Properties
Beyond its established roles, the this compound scaffold is a subject of ongoing research for other potential therapeutic properties, including antimicrobial and antioxidant effects.
Derivatives of this compound have shown promise as antimicrobial agents. ontosight.aiontosight.ai Some have exhibited antibacterial activity against various strains, with proposed mechanisms including the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. organicintermediate.comnbinno.com Notably, derivatives of nitro compounds have been studied for their activity against M. tuberculosis. Molecular docking studies have also been employed to investigate the potential antibacterial properties of related molecules by predicting their ability to inhibit key bacterial enzymes. researchgate.net
The scaffold has also been explored for its antioxidant potential. ontosight.ai this compound is used as an intermediate in the synthesis of antioxidant compounds. google.com Research into related structures, such as 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives, has included evaluations of their antioxidant activity using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay. researchgate.net In one study, a synthesized derivative showed significant antioxidant activity, highlighting the potential for this class of compounds to combat oxidative stress. researchgate.net
| Compound | Assay | Result (IC50) |
| Synthesized thiadiazole derivative (3b) | DPPH Antioxidant Activity | 15.9 µg/ml |
| Ascorbic acid (Standard) | DPPH Antioxidant Activity | - |
Table 2: Antioxidant activity of a synthesized thiadiazole derivative containing a nitrophenyl moiety compared to the standard, ascorbic acid. researchgate.net
Investigations into Anticancer Activity (related to quinazoline (B50416) and nitro-containing ligand complexes)
The scaffold of this compound has been a valuable starting point for the synthesis of quinazoline derivatives and as a ligand in nitro-containing complexes, which have been investigated for their potential as anticancer agents. nih.govderpharmachemica.com The presence of the nitro group, in particular, has been a focus of research due to its potential to influence the biological activity of these compounds. mdpi.comumw.edu.plresearchgate.net
Anti-proliferative effects on cancer cell lines
Derivatives of this compound, particularly those incorporated into quinazoline and other heterocyclic structures, have demonstrated anti-proliferative effects against a variety of cancer cell lines. For instance, certain quinazoline derivatives synthesized using this compound have shown inhibitory activity against cancer cell proliferation. nih.gov
The anti-proliferative activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. For example, a series of novel 4-aniline quinazoline derivatives synthesized from 2-amino-6-nitrobenzoic acid, a related compound, were tested against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells. kubikat.org One of the most potent compounds, Y22, displayed an IC₅₀ value of 4.53 μM against MDA-MB-231 cells. kubikat.org
Furthermore, copper(II) complexes incorporating 4-chloro-3-nitrobenzoic acid as a ligand have been synthesized and evaluated for their in vitro cytotoxicity. mdpi.com These complexes exhibited significant anti-proliferative effects against human cancer cell lines such as HeLa, A549, and HepG2. mdpi.com One of the complexes, [Cu(ncba)₄(phen)], demonstrated greater antitumor efficacy than the standard drug cisplatin (B142131) in certain cases. mdpi.com Another study on novel 1,2,5-trisubstituted benzimidazoles, where the synthesis involved a nitrobenzoic acid derivative, identified a compound (TJ08) with potent activity against a panel of cancer cells, including Jurkat, K562, MOLT-4, HeLa, HCT116, and MIA PaCa-2, with IC₅₀ values ranging from 1.88 to 3.82 μM. acs.org
Below is a table summarizing the anti-proliferative activities of various compounds derived from or related to this compound.
| Compound/Complex | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 2-(4-Fluorophenyl)-6-nitroquinazolin-4(3H)-one | MCF-7 | 8.2 | |
| Compound Y22 (4-aniline quinazoline derivative) | MDA-MB-231 | 4.53 | kubikat.org |
| [Cu(ncba)₄(phen)] (Complex 1) | HeLa | 8.99 | mdpi.com |
| [Cu(ncba)₄(phen)] (Complex 1) | A549 | 11.32 | mdpi.com |
| [Cu(ncba)₄(phen)] (Complex 1) | HepG2 | 12.19 | mdpi.com |
| Compound TJ08 (benzimidazole derivative) | Jurkat | 1.88 | acs.org |
| Compound TJ08 (benzimidazole derivative) | K562 | 1.89 | acs.org |
| Compound TJ08 (benzimidazole derivative) | MOLT-4 | 2.05 | acs.org |
| Compound TJ08 (benzimidazole derivative) | HeLa | 2.11 | acs.org |
| Compound TJ08 (benzimidazole derivative) | HCT116 | 3.04 | acs.org |
| Compound TJ08 (benzimidazole derivative) | MIA PaCa-2 | 3.82 | acs.org |
Mechanisms of cell death (e.g., apoptosis, cell cycle arrest)
Research into the anticancer effects of this compound derivatives has also shed light on their mechanisms of inducing cancer cell death. A primary mechanism observed is the induction of apoptosis, or programmed cell death. For example, a novel 4-aniline quinazoline derivative, Y22, was found to induce morphological changes in MDA-MB-231 cells consistent with apoptosis as the concentration of the compound increased. kubikat.org This was further supported by flow cytometry analysis, which showed a significant increase in apoptosis with higher concentrations of the compound. kubikat.org The study also indicated that Y22 may exert its antitumor activity by modulating the expression of apoptosis-related proteins, specifically by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. kubikat.org
Similarly, copper(II) complexes with 4-chloro-3-nitrobenzoic acid were found to induce apoptosis in HepG2 cells. mdpi.com Flow cytometry-based apoptosis assays confirmed that these complexes led to an increase in apoptotic or necrotic cells in a dose- and time-dependent manner. mdpi.com Western blotting analysis revealed that these copper(II) complexes induced apoptosis by regulating the expression of the Bcl-2 protein family. mdpi.com
In addition to apoptosis, cell cycle arrest is another mechanism by which these compounds can inhibit cancer cell proliferation. The same copper(II) complexes were shown to cause HepG2 cell cycle arrest at the G0/G1 phase, leading to an accumulation of cells in this phase and a decrease in the proportion of cells in the S and G2/M phases. mdpi.com This effect was also found to be dose- and time-dependent. mdpi.com The ability of these compounds to interfere with the normal progression of the cell cycle prevents cancer cells from dividing and proliferating.
Role in Peptide Chemistry and Unnatural Amino Acid Derivatives
This compound is recognized for its utility in peptide chemistry as an unnatural amino acid derivative. chemicalbook.comsigmaaldrich.comcymitquimica.comsigmaaldrich.com Unnatural amino acids are crucial building blocks in the development of novel peptides and peptidomimetics with enhanced biological activity and stability. sigmaaldrich.comnih.gov
The incorporation of unnatural amino acids like this compound into peptide chains can introduce unique structural and functional properties. sigmaaldrich.com These modifications can lead to peptides with improved resistance to proteolytic degradation, increased potency, and better selectivity for biological targets. sigmaaldrich.com The presence of the nitro group and the specific substitution pattern on the aromatic ring of this compound can influence the conformation and binding characteristics of the resulting peptide.
Its application in peptide synthesis is noted in various chemical supplier databases, highlighting its role as a reagent for creating modified peptide structures. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis of peptides containing such non-canonical amino acids allows for the exploration of a wider chemical space in drug discovery and for the development of sophisticated molecular probes to study biological processes. sigmaaldrich.comnih.gov The chemical synthesis of these unnatural amino acids is a key area of research, enabling the creation of diverse building blocks for constructing complex peptide-based molecules. qyaobio.com
Environmental Fate and Bioremediation Studies
Biodegradation Pathways of Nitroaromatic Compounds
Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. tandfonline.com The degradation can proceed through either oxidative or reductive pathways. mdpi.com In oxidative pathways, monooxygenase or dioxygenase enzymes can remove the nitro group as nitrite (B80452). mdpi.comnih.gov Reductive pathways, however, are a common strategy for the initial transformation of many nitroaromatic compounds. nih.govamazonaws.com
A predominant initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a corresponding amino group (-NH₂). nih.govmdpi.com This transformation proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.govdss.go.th This reductive pathway is catalyzed by enzymes known as nitroreductases, which are often flavoenzymes that utilize NAD(P)H as an electron donor. kirj.eeamazonaws.com
This process is a key strategy for both anaerobic and aerobic bacteria to metabolize these compounds. nih.govnih.gov For instance, the reduction of nitroaromatic compounds to their respective amines is a crucial step in their detoxification and further degradation. epa.gov Several bacterial genera, including Pseudomonas, Cupriavidus, and Arthrobacter, have been shown to carry out this transformation on various nitroaromatic substrates. dss.go.thh2oglobalnews.comresearchgate.net Specifically, the reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid has been observed in the metabolic activity of certain bacterial strains. dss.go.th The resulting aromatic amines are generally less toxic than their nitroaromatic precursors and can be further metabolized. mersin.edu.tr
Table 1: Examples of Reductive Transformation in Nitroaromatic Biodegradation
| Original Compound | Transformation Product | Key Enzyme Type | Reference(s) |
|---|---|---|---|
| Nitrobenzene (B124822) | Aniline (Aminobenzene) | Nitroreductase | dss.go.th |
| 2-Nitrobenzoic acid (2NBA) | 2-Aminobenzoic acid | Nitroreductase | dss.go.th |
| 3-Nitrophenol | 3-Aminophenol | Nitroreductase | epa.gov |
Following the reduction of the nitro group to an amino group, the subsequent step in the mineralization pathway often involves the cleavage of this amino group, leading to the release of ammonia (B1221849). mdpi.comdss.go.th This ammonia can then be utilized by the microorganism as a nitrogen source for growth. dss.go.thwur.nl
The enzymatic reactions responsible for this deamination have been studied in various bacteria. For example, in the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45, the intermediate 2-aminophenol (B121084) undergoes ring cleavage, and subsequent enzymatic steps lead to the hydrolytic deamination of 2-aminomuconate, releasing ammonia stoichiometrically. dss.go.thwur.nl This key step is catalyzed by a specific enzyme, 2-aminomuconate deaminase. dss.go.thwur.nl Similarly, studies on Pseudomonas fluorescens strain KU-7 degrading 2-nitrobenzoate (B253500) showed the accumulation of ammonia in the culture medium, indicating a reductive attack on the nitro group followed by deamination. researchgate.net The metabolism of various nitroaromatics by Cupriavidus sp. strain a3 also involves the cleavage of the amino group to release ammonia. dss.go.th
Microbial Degradation and Detoxification
The ability of microorganisms to degrade and detoxify nitroaromatic compounds is a cornerstone of bioremediation strategies. Bacteria, in particular, have demonstrated a remarkable capacity to utilize these xenobiotic compounds. tandfonline.com
Specific bacterial strains capable of degrading nitroaromatic compounds have been isolated from contaminated environments. mdpi.com One such promising agent is Cupriavidus sp. strain a3, which has been shown to utilize several toxic and mutagenic nitroaromatic compounds, including 2-nitrobenzoic acid (2NBA), as a source of carbon and nitrogen. dss.go.th This utilization leads to the detoxification of the compounds. dss.go.th
In a study, Cupriavidus sp. strain a3 effectively degraded 2-nitrobenzoic acid, reducing it to 2-aminobenzoic acid. dss.go.th The strain was also capable of degrading other pollutants like nitrobenzene and various nitrotoluenes. dss.go.th Bioaugmentation of soil with Cupriavidus strain a3 significantly enhanced the degradation of these nitroaromatics compared to un-augmented soil, demonstrating its potential for in-situ bioremediation. dss.go.th Other bacterial strains, such as Arthrobacter sp. SPG, have also been identified to degrade 2-nitrobenzoate, utilizing it as a sole source of carbon and energy. h2oglobalnews.com
Table 2: Degradation of Nitroaromatics by Cupriavidus sp. strain a3
| Compound Utilized | Metabolic Product(s) | Source Utilization | Reference |
|---|---|---|---|
| 2-Nitrobenzoic acid (2NBA) | 2-Aminobenzoic acid | Carbon & Nitrogen | dss.go.th |
| Nitrobenzene (NB) | Benzamine, 4-Aminophenol | Carbon & Nitrogen | dss.go.th |
| 2-Nitrotoluene (2NT) | 2-Aminotoluene | Carbon & Nitrogen | dss.go.th |
| 3-Nitrotoluene (3NT) | 3-Aminotoluene, 2-Amino-4-methylphenol | Carbon & Nitrogen | dss.go.th |
Nitroreductase enzymes are fundamental to the microbial degradation of nitroaromatic compounds. amazonaws.comacs.org These enzymes catalyze the reduction of the nitro group, which is often the initial and rate-limiting step in the biodegradation pathway. mdpi.comepa.gov There are two main types of bacterial nitroreductases, distinguished by their sensitivity to oxygen. amazonaws.com Type I nitroreductases are oxygen-insensitive and catalyze the reduction of the nitro group by adding a pair of electrons, sequentially forming nitroso, hydroxylamino, and finally amino derivatives. amazonaws.com Type II nitroreductases are oxygen-sensitive and reduce the nitro group via a single electron transfer, which can lead to a futile cycle in the presence of oxygen. amazonaws.com
The activity of these enzymes is crucial for detoxification. For instance, cell-free extracts of Cupriavidus sp. strain a3 exhibited significant nitroreductase activity, with measured values in the range of 310-389 units/mg of protein. dss.go.th This enzymatic activity is directly linked to the strain's ability to transform toxic nitroaromatics into less harmful amines. dss.go.th The broad substrate specificity of some nitroreductases allows them to act on a wide range of nitroaromatic pollutants, making them valuable tools for bioremediation. kirj.ee
Formation of Nitrogen-Containing By-products in Water Treatment
While bioremediation focuses on microbial degradation, chemical treatment methods like advanced oxidation processes (AOPs) and ozonation are also used to remove nitroaromatic compounds from water. tandfonline.comamazonaws.com However, these processes can lead to the formation of various transformation products and disinfection by-products (DBPs), some of which may be nitrogenous and of toxicological concern. nih.gov
During the ozonation of nitroaromatic compounds, easily degradable intermediates can be produced. tandfonline.com The initial attack can lead to the formation of nitrophenols and other oxidized products. h2oglobalnews.com For example, the ozonation of nitrobenzene can yield nitrophenols, while the ozonation of 2,6-dinitrotoluene (B127279) can produce 2,6-dinitrobenzaldehyde. h2oglobalnews.com Advanced oxidation processes, which involve highly reactive hydroxyl radicals, can also transform nitroaromatics. kirj.ee The degradation of nitrobenzene and 2,6-dinitrotoluene via O₃/H₂O₂ or O₃/UV processes can result in by-products such as 3-nitro-1,2-benzenedicarboxylic acid. kirj.ee
In the context of water disinfection, the presence of nitroaromatic precursors can contribute to the formation of nitrogenous DBPs (N-DBPs). Studies have shown that the treatment of water containing nitrobenzoic acids can lead to various by-products. epa.govmersin.edu.tr For instance, research into AOPs identified compounds like 2-hydroxy-5-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid as potential DBPs. amazonaws.com The interaction between disinfectants (like chlorine) and natural organic matter in the presence of nitrogen sources can lead to a variety of brominated and nitrogenous DBPs, with compounds like brominated nitrobenzoic acid being identified. The partial degradation of nitroaromatic pollutants can sometimes lead to aromatic amines, which may be more toxic than the original compound and can act as precursors for other DBPs.
Assessment of Environmental Impact and Toxicity
The environmental impact and toxicity of 2-Amino-3-nitrobenzoic acid are not extensively documented in dedicated ecotoxicological studies. However, an assessment can be formed based on its classification, the known effects of related nitroaromatic compounds, and its potential to be formed during water treatment processes.
Nitroaromatic compounds as a class are recognized as significant environmental pollutants due to their widespread industrial use and the hazardous side effects they can cause in both human and animal systems, including mutagenic and carcinogenic effects. rmit.edu.vn These compounds are often resistant to biological or chemical oxidation, making their behavior and persistence in the environment difficult to predict. tandfonline.comoup.com The toxicity of nitroaromatics is linked to the formation of reactive oxygen species, which can lead to cellular damage. oup.comnih.gov Their derivatives and transformation products, such as arylamines and arylhydroxylamines, can be as toxic or even more so than the parent compounds. tandfonline.comoup.com
Specific ecotoxicity data for this compound, such as lethal concentrations (LC50) for aquatic organisms, is largely unavailable in published literature. fishersci.com Safety Data Sheets often note that the toxicological and ecological properties have not been fully investigated. fishersci.com However, the compound is assigned a Water Hazard Class (WGK) of 3 in Germany, a classification for substances considered "severely hazardous to water". sigmaaldrich.com This classification indicates a high potential for environmental harm. Further hazard information is available from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). sigmaaldrich.comnih.gov
| Classification System | Hazard | Description | Source |
|---|---|---|---|
| German Water Hazard Class (WGK) | WGK 3 | Severely hazardous to water | sigmaaldrich.com |
| GHS Hazard Statement | H302 | Harmful if swallowed | sigmaaldrich.comnih.govechemi.com |
| GHS Hazard Statement | H315 | Causes skin irritation | nih.gov |
| GHS Hazard Statement | H319 | Causes serious eye irritation | nih.gov |
| GHS Hazard Statement | H335 | May cause respiratory irritation | nih.gov |
Research has shown that this compound can be formed as a nitrogenous disinfection byproduct during medium-pressure UV water treatment, and its presence has been confirmed in treated artificial water samples. wur.nl This indicates a potential pathway for its introduction into the environment. wur.nl Furthermore, studies on related isomers in sewage effluent suggest that compounds like 2-amino-5-nitrobenzoic acid can be resistant to microbial degradation under both aerobic and anaerobic conditions, highlighting the potential persistence of such chemicals. asm.org While information on the isomer 4-Amino-3-nitrobenzoic acid suggests it is likely to be mobile in the environment due to its water solubility, it is also considered unlikely to bioaccumulate. thermofisher.com
Theoretical and Computational Studies of 2 Amino 3 Nitrobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying nitrobenzoic acid derivatives. DFT methods offer a favorable balance between computational cost and accuracy for predicting the electronic structure and properties of such molecules. scirp.org These calculations allow for the detailed investigation of molecular geometries, potential energy surfaces, and electronic characteristics like aromaticity.
The determination of the most stable three-dimensional arrangement of atoms, or the ground state molecular geometry, is a fundamental output of quantum chemical calculations. For 2-Amino-3-nitrobenzoic acid, experimental studies using X-ray crystallography have shown that the molecule is nearly planar, with a root-mean-square deviation of 0.026 Å for the 13 non-hydrogen atoms. nih.govresearchgate.net This planarity is supported by intramolecular hydrogen bonds between the amino and nitro groups, which form stable S(6) ring motifs. nih.govresearchgate.net
Theoretical calculations using DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to compute the optimized molecular structure in the gaseous phase. icm.edu.plresearchgate.net These calculations typically show strong agreement with experimental crystal structure data, although minor deviations occur because theoretical models often pertain to an isolated molecule in the gas phase, whereas experimental data is from the solid state. nih.gov Studies on isomeric nitrobenzoic acids have demonstrated that DFT methods can accurately predict bond lengths and angles. For instance, calculations on 2-nitrobenzoic acid show a close match between theoretical and experimental values for the aromatic ring and substituent groups. researchgate.net
Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for Nitrobenzoic Acid Isomers Experimental data is for this compound from X-ray crystallography. Theoretical data is for the closely related 2-nitrobenzoic acid calculated using the B3LYP/6-311++G* method, as a direct theoretical reference for the title compound is not available in the cited literature.*
| Parameter | Bond/Angle | Experimental Value (Å or °) nih.gov | Theoretical Value (Å or °) researchgate.net |
|---|---|---|---|
| Bond Length | C1-C2 | 1.405 | 1.396 |
| Bond Length | C2-C3 | 1.408 | 1.389 |
| Bond Length | C3-C4 | 1.373 | 1.388 |
| Bond Length | C-O (Carboxyl) | 1.311 | 1.353 |
| Bond Length | C=O (Carboxyl) | 1.221 | 1.204 |
| Bond Angle | C6-C1-C2 | 118.0 | 119.1 |
| Bond Angle | C1-C2-C3 | 121.2 | 122.0 |
| Bond Angle | O-C-O (Carboxyl) | 122.6 | 122.0 |
Potential energy surface (PES) scans are a critical computational tool for exploring the conformational flexibility of molecules. icm.edu.pl This analysis involves systematically changing specific dihedral angles (torsions) to map the energy landscape and identify stable conformers (energy minima) and transition states. icm.edu.plresearchgate.net
For molecules like this compound, key rotations include the torsion of the carboxylic acid group (-COOH) and the nitro group (-NO2) relative to the benzene (B151609) ring. Studies on similar substituted benzoic acids have utilized PES scans to determine the most stable rotational conformers. scirp.orgicm.edu.pl For example, in 4-methyl-3-nitrobenzoic acid, DFT calculations identified two conformers, cis and trans, based on the orientation of the carboxylic acid group's hydrogen atom relative to the nitro group. scirp.org By comparing the global minimum energies, the cis conformer was determined to be the more stable form. scirp.org A similar approach can be applied to this compound to understand the energetic effects of intramolecular hydrogen bonding on the rotational barriers of its functional groups.
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. semanticscholar.org The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, with a value of 1 representing a perfectly aromatic system like benzene. semanticscholar.org
Computational studies on nitrobenzoic acid isomers have used the HOMA index to assess the influence of the nitro group's position on the aromaticity of the benzene ring. researchgate.net These analyses, performed using bond lengths derived from DFT calculations, indicate that the aromaticity of the ring in nitrobenzoic acids is significant. researchgate.net When comparing the isomers, the bond lengths in the aromatic ring of 2-nitrobenzoic acid are slightly less equalized than in the 3- and 4-nitro isomers, suggesting subtle differences in aromatic character. researchgate.net Furthermore, these studies have shown that the electron-withdrawing nitro group leads to a greater equalization of bond lengths, and thus higher aromaticity, compared to the electron-donating amino group in aminobenzoic acids. researchgate.net
Table 2: HOMA Aromaticity Index for Nitrobenzoic Acid Isomers Calculated using the B3LYP/6-311++G* method.*
| Compound | HOMA Index researchgate.net |
|---|---|
| 2-Nitrobenzoic acid | 0.985 |
| 3-Nitrobenzoic acid | 0.988 |
| 4-Nitrobenzoic acid | 0.987 |
Prediction and Correlation of Spectroscopic Properties with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net Theoretical spectra are generated by calculating vibrational frequencies and magnetic shielding constants for the optimized molecular geometry. researchgate.net
The calculated vibrational frequencies are often systematically higher than the experimental values due to the calculations being performed in the harmonic approximation and for an isolated molecule. nih.gov To improve the correlation with experimental data, these theoretical frequencies are typically scaled using uniform scaling factors. icm.edu.plresearchgate.net Comparative studies on the three isomers of nitrobenzoic acid have shown a strong correlation between scaled theoretical vibrational frequencies and experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These theoretical calculations help in assigning the signals observed in experimental NMR spectra and understanding how the electronic environment of each nucleus is affected by the molecule's substituents. For nitrobenzoic acids, a linear correlation has been established between the theoretical and experimental NMR chemical shifts. researchgate.net
Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Nitrobenzoic Acid Theoretical values calculated at the B3LYP/6-311++G* level.*
| Vibrational Assignment | Experimental FT-IR researchgate.net | Experimental FT-Raman researchgate.net | Calculated (Scaled) researchgate.net |
|---|---|---|---|
| C=O stretch (Carboxyl) | 1705 | 1703 | 1701 |
| NO₂ asymmetric stretch | 1537 | 1537 | 1541 |
| NO₂ symmetric stretch | 1357 | 1357 | 1364 |
| Ring C-C stretch | 1581 | 1583 | 1587 |
| O-H in-plane bend | 1415 | 1416 | 1413 |
Molecular Modeling for Ligand-Receptor Interactions (in biological contexts)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). researchgate.net This method is crucial in drug design and for understanding the biological activity of compounds. researchgate.net
While specific molecular docking studies for this compound are not extensively reported in the provided literature, research on its isomers and derivatives highlights the potential applications of this approach. For example, derivatives of the isomeric 4-Amino-3-nitrobenzoic acid have been evaluated through molecular docking as potential inhibitors for biological targets such as the SARS-CoV-2 protease and KDM4 proteins. researchgate.net These studies calculate binding energies and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. researchgate.net
Furthermore, nitrobenzoic acids are known to act as ligands in the formation of metal coordination complexes with demonstrated biological activities, such as antifungal properties. mdpi.com Molecular modeling can be used to understand the synergy between the organic ligand and the metal center in interacting with biological targets. mdpi.com For this compound, molecular docking could be employed to screen for potential protein targets and to rationalize any observed biological activity by elucidating its binding mode at a molecular level.
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability
The development of cost-effective and environmentally friendly synthetic routes for 2-amino-3-nitrobenzoic acid is a primary focus of ongoing research. Traditional methods are often being replaced by novel strategies that offer higher yields, reduced waste, and improved atom economy, making them more suitable for industrial-scale production.
One promising method starts with 3-nitrophthalic acid as the raw material. google.com This process involves a sequence of mono-esterification, acylating chlorination, and a Curtius rearrangement followed by hydrolysis to yield this compound. google.com This specific pathway has been reported to achieve a product yield of up to 95%, which is a significant improvement of more than 10% compared to some existing processes. google.com Such a high-yield process is not only economically advantageous but also aligns with the principles of green chemistry by maximizing the conversion of starting materials into the final product. google.comgoogle.com The method is noted for its potential for wide industrial popularization due to its efficiency and simpler reaction steps compared to routes that may rely on expensive reagents like boron catalysts, which have been associated with low yields of around 3.5% and the generation of more impurities. google.comguidechem.com
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Novel Method (Curtius Rearrangement) | Alternative Method (Ammonolysis) |
|---|---|---|
| Starting Material | 3-Nitrophthalic acid google.com | 3-Nitrosalicylic acid google.com |
| Key Reaction Steps | Mono-esterification, acylation, Curtius rearrangement, hydrolysis google.com | Reaction with ammonium (B1175870) hydroxide (B78521) at high temperature (120-180°C) google.com |
| Reported Yield | Up to 95% google.com | Good yields reported google.com |
| Sustainability Aspects | High atom economy, reduced waste, suitable for industrial scale-up google.comgoogle.com | Economical process, though may require high energy input google.com |
Future research will likely continue to refine these processes, potentially exploring catalytic systems and flow chemistry to further enhance sustainability and efficiency.
Exploration of Advanced Functional Materials and Optoelectronic Applications
The inherent chemical properties of this compound make it a candidate for the development of advanced materials with tailored functionalities. Its structure can be incorporated into polymeric backbones to create materials with enhanced physical and chemical properties.
Research has shown that this compound can serve as an additive in polymers, such as epoxy resins. organicintermediate.com Its inclusion can improve the thermal stability, mechanical strength, and flame retardancy of the resulting material by enhancing cross-linking density and resistance to heat and chemicals. organicintermediate.com Furthermore, the electronic properties imparted by the nitro group in nitrobenzoic acid isomers suggest their potential utility in the field of optoelectronics. ontosight.ai While research on this compound itself is emerging, related compounds are being actively investigated. For instance, crystals of 2-nitrobenzoic acid and its derivatives are being studied for non-linear optical (NLO) applications, which are crucial for technologies like telecommunications and laser systems. researchgate.netmdpi.com The presence of both electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups on the benzene (B151609) ring of this compound suggests it could be a valuable precursor for creating novel materials with significant NLO properties and for the fabrication of organic nanostructures for use in advanced optoelectronic devices. ontosight.aimdpi.com
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Functional Property | Research Finding/Potential |
|---|---|---|
| Advanced Polymers | Enhanced thermal and mechanical stability organicintermediate.com | Used as an additive in epoxy resins to improve heat and chemical resistance. organicintermediate.com |
| Flame Retardants | Improved flame retardancy in polymers organicintermediate.com | The amino and nitro groups contribute to this property when incorporated into polymer structures. organicintermediate.com |
| Optoelectronic Materials | Non-linear optical (NLO) properties ontosight.aimdpi.com | Isomers and related nitrobenzoates show promise for NLO applications; the unique electronic structure of this compound suggests similar potential. ontosight.airesearchgate.netmdpi.com |
Targeted Drug Discovery and Mechanistic Studies of Bioactive Derivatives
This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Future research is focused on leveraging this scaffold to design and synthesize novel bioactive derivatives for targeted therapeutic applications, supported by mechanistic studies to understand their modes of action.
The compound is a key building block for several established drugs, including the antihypertensive agent Candesartan (B1668252). google.comguidechem.com Beyond this, it serves as a starting material for developing new chemical entities with potential antibacterial, antiviral, and anticancer properties. organicintermediate.com Research into its derivatives has identified compounds with significant anti-inflammatory and analgesic activities, which are thought to function by inhibiting cyclooxygenase enzymes. chemimpex.comresearchgate.net In oncology, certain nitro-substituted benzoic acid derivatives have been found to inhibit matrix metalloproteinases, enzymes that play a critical role in tumor invasion and metastasis. organicintermediate.com Other benzoic acid derivatives have been shown to suppress cancer cell growth by inducing apoptosis and inhibiting angiogenesis. nih.gov The process of lead optimization in drug discovery can utilize this compound to structurally modify lead compounds, aiming to enhance their pharmacokinetic and pharmacodynamic profiles. organicintermediate.com
Table 3: Bioactive Derivatives and Therapeutic Targets
| Derivative Class | Therapeutic Area | Mechanism of Action (Potential) | Source |
|---|---|---|---|
| Benzimidazoles (e.g., Candesartan) | Antihypertensive | Angiotensin II receptor blocker | google.comguidechem.com |
| Phenylpyrazole derivatives | Anticancer | Inhibition of cancer cell growth | guidechem.com |
| General benzoic acid derivatives | Anti-inflammatory, Analgesic | Inhibition of cyclooxygenase activity | chemimpex.comresearchgate.net |
| Nitro-substituted benzoic acid derivatives | Anticancer (anti-metastasis) | Inhibition of matrix metalloproteinases | organicintermediate.com |
Innovative Applications in Analytical Chemistry and Sensor Development
The ability of this compound to interact with other chemical species makes it a valuable tool in analytical chemistry, with emerging applications in sensor technology. Its functional groups can be exploited for the selective detection of various analytes.
The compound is employed as a reagent for the detection of certain metal ions. chemimpex.com Its capacity to form stable complexes with metals is useful for environmental monitoring and quality control processes. chemimpex.com It is also utilized in chromatographic techniques to aid in the separation and analysis of complex mixtures. chemimpex.com Building on these principles, research is exploring the development of advanced sensors. For example, related nitrobenzoic acid derivatives have been incorporated into fluorescent polymer sensors for the sensitive detection of metal ions like copper. researchgate.net The potential exists to design and fabricate novel sensors based on this compound for detecting environmental pollutants or important biological markers, potentially through electrochemical or spectrophotometric methods that rely on the formation of colored complexes. The use of organic nanostructures from nitrobenzoic acid-based materials for biosensors is another promising avenue of research. mdpi.com
Table 4: Applications in Analytical Chemistry and Sensor Technology
| Application | Principle | Specific Use / Potential |
|---|---|---|
| Metal Ion Detection | Formation of stable complexes chemimpex.com | Used as a reagent in environmental monitoring and quality control. chemimpex.com |
| Chromatography | Reagent for separation and analysis chemimpex.com | Aids in the accurate analysis of complex chemical mixtures. chemimpex.com |
| Chemical Sensors | Forms colored or fluorescent complexes researchgate.net | Potential for developing sensors to detect pollutants or biological markers. researchgate.net |
| Biosensors | Component of organic nanostructures mdpi.com | Can serve as a base material for fabricating advanced biosensors. mdpi.com |
Biotechnological Production and Bioremediation Strategies for Environmental Sustainability
While chemical synthesis remains the primary source of this compound, future research may explore biotechnological production routes. More immediate, however, is the investigation of bioremediation strategies to address environmental contamination by nitroaromatic compounds.
Microbial degradation offers a sustainable approach to detoxify sites contaminated with nitroaromatic compounds. nih.gov Studies have identified bacterial strains, such as Arthrobacter sp. SPG, that can degrade 2-nitrobenzoate (B253500), a related compound, by using it as a sole source of carbon and energy. nih.gov This particular strain was shown to degrade over 90% of the compound in soil within 10-12 days. nih.gov The degradation pathway involves enzymes like 2-nitrobenzoate-2-monooxygenase, which converts the compound into salicylate (B1505791) and catechol. nih.gov
However, the specific structure of this compound presents a challenge. Research on the 3-nitrobenzoic acid dioxygenase complex (MnbAB), an enzyme involved in biodegradation, revealed that the presence of an amino group at the ortho position to the nitro group significantly decreased the enzyme's activity. nih.govoup.com This suggests that naturally occurring microbial pathways may be less effective against this compound, and future research will need to focus on discovering or engineering enzymes with improved specificity and efficiency for this particular substrate. The development of such biocatalysts could pave the way for effective bioremediation strategies for a broader range of nitroaromatic pollutants. nih.gov
Table 5: Microbial Degradation of Related Nitrobenzoic Acids
| Microorganism/Enzyme | Substrate | Key Finding | Relevance to Bioremediation |
|---|---|---|---|
| Arthrobacter sp. SPG | 2-Nitrobenzoate | Efficiently degrades the compound in soil via salicylate and catechol intermediates. nih.gov | Demonstrates potential for using specific bacterial strains to clean up nitroaromatic contamination. nih.gov |
| MnbAB Dioxygenase from Comamonas sp. JS46 | 3-Nitrobenzoic acid and derivatives | Activity is decreased by an ortho-amino substituent. nih.govoup.com | Highlights the need for enzyme engineering to effectively degrade this compound. nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of 2-amino-3-nitrobenzoic acid in complex matrices?
- Methodological Answer : Use high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Confirm identity by matching retention times (±0.10 min) and accurate mass measurements (within 5 ppm error) against a reference standard. MS/MS fragmentation patterns should be compared for additional validation, as demonstrated in artificial water samples post-UV treatment . For purity assessment, employ nuclear magnetic resonance (NMR) spectroscopy to detect impurities and quantify isotopic ratios.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.0231 Å, b = 7.4338 Å, c = 11.0392 Å, and β = 92.114°. Refinement is performed using SHELXL, which iteratively optimizes atomic coordinates and anisotropic displacement parameters. Hydrogen-bonding networks can be visualized with ORTEP-III or WinGX for graphical representation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Nitration of 2-aminobenzoic acid (anthranilic acid) using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) is a standard approach. Purification involves recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in NMR chemical shifts can be addressed by heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. Discrepancies in mass spectral fragmentation may require isotopic labeling or computational modeling (e.g., density functional theory) to predict fragmentation pathways .
Q. What computational tools are suitable for predicting the toxicological profile of this compound?
- Methodological Answer : Use the OECD QSAR Toolbox to assess genotoxicity and carcinogenicity risks based on structural alerts. For instance, the nitro and aromatic amine groups in this compound trigger alerts for DNA binding and mutagenicity. Experimental validation via Ames testing is recommended to confirm predictions .
Q. How can synthetic yields of this compound be optimized while minimizing byproduct formation?
- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters. Key factors include nitrating agent concentration (HNO₃:H₂SO₄ ratio), temperature, and reaction time. Use high-performance liquid chromatography (HPLC) to quantify byproducts like 4-nitro isomers. Kinetic studies using in-situ FTIR can identify intermediate formation rates .
Q. What strategies are effective for characterizing hydrogen-bonding interactions in this compound crystals?
- Methodological Answer : Analyze SCXRD data to measure bond distances and angles. The amino and nitro groups participate in N–H···O and O–H···O interactions, forming a 2D network along the b-axis. Topology analysis with software like Mercury (CCDC) can map supramolecular architectures. Thermal ellipsoid plots (ORTEP) highlight anisotropic displacement .
Methodological Notes
- Data Validation : Always cross-reference spectral data with computational models (e.g., Gaussian for NMR chemical shift prediction) to reduce ambiguity .
- Safety Protocols : Handle this compound with PPE (gloves, goggles) due to its H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) classifications. Use fume hoods for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
